6'-表普伐他汀

描述

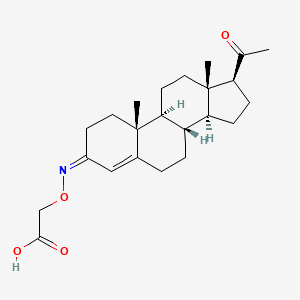

6’-Epipravastatin is a secondary isomeric metabolite of pravastatin . Pravastatin is one of the 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase inhibitors (statins) widely used in the management of hypercholesterolemia .

Synthesis Analysis

6’-Epipravastatin can be generated from pravastatin by nonenzymatic acid-catalysed isomerisation in the stomach before absorption . In addition, the isomers of pravastatin are produced in the cytosol of human liver and small intestinal mucosa cells in the presence of the cofactor adenosine-3 .Molecular Structure Analysis

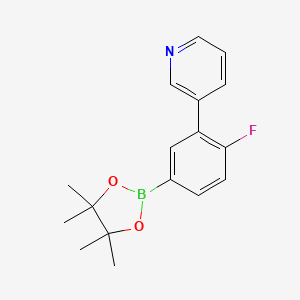

The molecular formula of 6’-Epipravastatin is C23H35O7.Na . It has a molecular weight of 446.5096 .Chemical Reactions Analysis

The major metabolites of pravastatin found in plasma, urine, and feces are 3éa-isopravastatin, 3éa,5éb-dihydroxy-pravastatin, desacyl-dehydropravastatin, 3éé-hydroxy-pravastatin, and 6’-epipravastatin . About 10% of an oral dose is recovered as 3éa-isopravastatin in the urine and feces along with a small amount of the other major metabolites .Physical And Chemical Properties Analysis

The average mass of 6’-Epipravastatin is 424.528 Da and its monoisotopic mass is 424.246094 Da .科学研究应用

高胆固醇血症管理

6’-表普伐他汀是普伐他汀的代谢产物,普伐他汀是一种广泛用于管理高胆固醇血症的他汀类药物 。它的作用机制是抑制HMG-CoA还原酶,该酶在肝脏胆固醇合成中起着至关重要的作用。对6’-表普伐他汀的疗效和安全性特征的研究可以为控制胆固醇水平的新治疗策略提供见解。

药代动力学研究

该化合物已成为药代动力学研究的主题,以了解其在体内的分布和代谢 。这些研究对于确定剂量和给药频率至关重要,以在尽量减少副作用的情况下获得最佳的治疗效果。

药物代谢和相互作用分析

6’-表普伐他汀在药物代谢和潜在相互作用中的作用是一个重要的研究领域。 了解它是如何被肝脏和肠道代谢的,以及它如何与其他药物相互作用,可以为更安全的药物设计和使用提供信息 .

生物分析方法的开发

开发用于6’-表普伐他汀的生物分析方法对于临床和研究环境至关重要 。这些分析有助于精确测量生物样品中的药物浓度,这对于药代动力学和药效学研究至关重要。

异构化研究

对将普伐他汀转化为6’-表普伐他汀的异构化过程的研究可以阐明他汀类药物的稳定性和疗效 。这些知识可以导致开发更稳定、更有效的降胆固醇药物。

毒理学和安全性分析

调查6’-表普伐他汀的毒理学特征对于确保患者安全至关重要。 研究重点关注其化学稳定性和在代谢过程中可能产生的任何潜在毒性代谢物的鉴定 .

每个领域都提供了对6’-表普伐他汀在科学研究中的应用的独特视角,有助于我们理解和管理疾病,以及开发新的治疗策略。 <|\end|> OP: ### 1高胆固醇血症管理 6’-表普伐他汀是普伐他汀的代谢产物,普伐他汀是一种广泛用于管理高胆固醇血症的他汀类药物 。它的作用机制是抑制HMG-CoA还原酶,该酶在肝脏胆固醇合成中起着至关重要的作用。对6’-表普伐他汀的疗效和安全性特征的研究可以为控制胆固醇水平的新治疗策略提供见解。

毒理学和安全性分析

每个领域都提供了对6’-表普伐他汀在科学研究中的应用的独特视角,有助于我们理解和管理疾病,以及开发新的治疗策略。 OP: ### 1高胆固醇血症管理 6’-表普伐他汀是普伐他汀的代谢产物,普伐他汀是一种广泛用于管理高胆固醇血症的他汀类药物 。它的作用机制是抑制HMG-CoA还原酶,该酶在肝脏胆固醇合成中起着至关重要的作用。对6’-表普伐他汀的疗效和安全性特征的研究可以为控制胆固醇水平的新治疗策略提供见解。

作用机制

Target of Action

6’-Epipravastatin is a secondary isomeric metabolite of pravastatin . The primary target of 6’-Epipravastatin, like pravastatin, is the enzyme HMG-CoA reductase . This enzyme plays a crucial role in the biosynthesis of cholesterol, a key component of cell membranes and a precursor of various bioactive molecules. By inhibiting HMG-CoA reductase, 6’-Epipravastatin reduces the production of cholesterol in the body .

Mode of Action

6’-Epipravastatin, as an HMG-CoA reductase inhibitor, binds to the enzyme and prevents it from converting HMG-CoA to mevalonate, an early and rate-limiting step in cholesterol biosynthesis . This inhibition leads to a decrease in intracellular cholesterol levels, which in turn triggers an increase in the number of LDL receptors on cell surfaces and enhances receptor-mediated catabolism and clearance of circulating LDL .

Biochemical Pathways

The action of 6’-Epipravastatin affects the cholesterol biosynthesis pathway . By inhibiting the conversion of HMG-CoA to mevalonate, it reduces the production of cholesterol. This leads to a decrease in the levels of low-density lipoprotein (LDL), often referred to as ‘bad cholesterol’, in the bloodstream .

Pharmacokinetics

The pharmacokinetics of 6’-Epipravastatin is similar to that of pravastatin. It is rapidly absorbed from the upper part of the small intestine, probably via proton-coupled carrier-mediated transport, and then taken up by the liver by a sodium-independent bile acid transporter . About half of the pravastatin that reaches the liver via the portal vein is extracted by the liver, and this hepatic extraction is mainly attributed to biliary excretion which is performed by a primary active transport mechanism . The major metabolites are produced by chemical degradation in the stomach rather than by cytochrome P450-dependent metabolism in the liver . The intact drug and its metabolites are cleared through both hepatic and renal routes, and tubular secretion is a predominant mechanism in renal excretion .

Result of Action

The molecular and cellular effects of 6’-Epipravastatin’s action include a decrease in intracellular cholesterol levels and an increase in the number of LDL receptors on cell surfaces . This leads to enhanced receptor-mediated catabolism and clearance of circulating LDL, thereby reducing the levels of ‘bad cholesterol’ in the bloodstream .

Action Environment

While specific studies on the influence of environmental factors on the action of 6’-Epipravastatin are limited, it is known that factors such as diet, lifestyle, and co-administration with other drugs can impact the efficacy and stability of statins in general . For instance, a diet high in cholesterol can counteract the cholesterol-lowering effects of statins. Similarly, certain drugs can interact with statins, altering their metabolism and potentially leading to side effects

生化分析

Biochemical Properties

6’-Epipravastatin, like pravastatin, is involved in the inhibition of HMG-CoA reductase, an enzyme that plays a crucial role in the mevalonate pathway, which is the metabolic pathway that produces cholesterol and other isoprenoids . This interaction with HMG-CoA reductase is key to its role in biochemical reactions.

Cellular Effects

6’-Epipravastatin, through its inhibition of HMG-CoA reductase, impacts various types of cells and cellular processes. It influences cell function by reducing the synthesis of cholesterol, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 6’-Epipravastatin involves the inhibition of HMG-CoA reductase. This inhibition prevents the conversion of HMG-CoA to mevalonate, a necessary step in the production of cholesterol . This action at the molecular level leads to a decrease in cholesterol production.

Temporal Effects in Laboratory Settings

The effects of 6’-Epipravastatin over time in laboratory settings are related to its stability and degradation. As a metabolite of pravastatin, it shares similar pharmacokinetic properties

Metabolic Pathways

6’-Epipravastatin is involved in the cholesterol synthesis pathway through its inhibition of the enzyme HMG-CoA reductase . This enzyme is a key player in the mevalonate pathway, which leads to the production of cholesterol and other isoprenoids .

Transport and Distribution

6’-Epipravastatin is likely to be transported and distributed within cells and tissues in a manner similar to pravastatin. Pravastatin is rapidly absorbed from the upper part of the small intestine, probably via proton-coupled carrier-mediated transport, and then taken up by the liver by a sodium-independent bile acid transporter .

Subcellular Localization

Given its role in inhibiting HMG-CoA reductase, an enzyme located in the endoplasmic reticulum, it is likely that 6’-Epipravastatin also localizes to this organelle

属性

IUPAC Name |

(3R,5R)-7-[(1S,2S,6R,8S,8aR)-6-hydroxy-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H36O7/c1-4-13(2)23(29)30-20-11-17(25)9-15-6-5-14(3)19(22(15)20)8-7-16(24)10-18(26)12-21(27)28/h5-6,9,13-14,16-20,22,24-26H,4,7-8,10-12H2,1-3H3,(H,27,28)/t13-,14-,16+,17-,18+,19-,20-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUZYXOIXSAXUGO-PZSHMICQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H36O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

250737-12-3 | |

| Record name | 6'-Epipravastatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0250737123 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6'-EPIPRAVASTATIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R76ZW7E32P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-Bromo-5-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1624636.png)

![6-Chloro-2-(4-fluorophenyl)imidazo[1,2-b]pyridazine](/img/structure/B1624648.png)